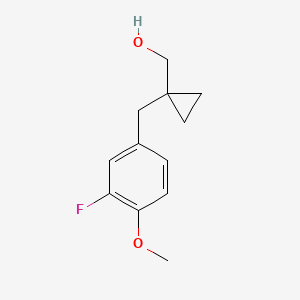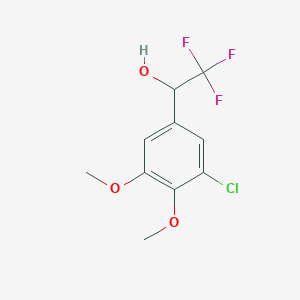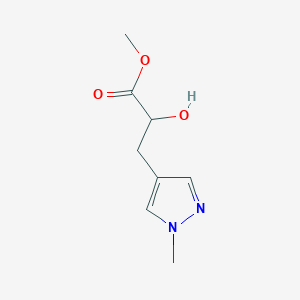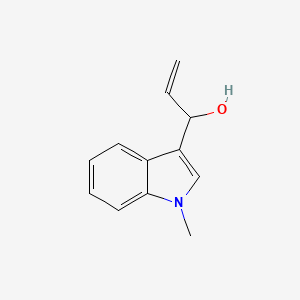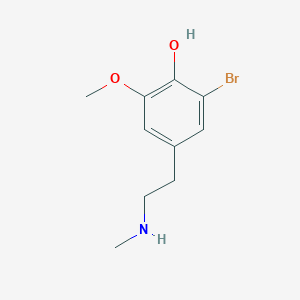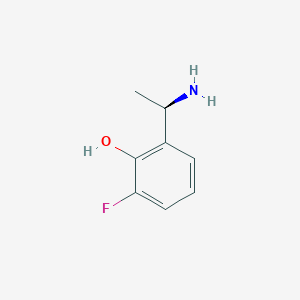
(R)-2-(1-Aminoethyl)-6-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(1-Aminoethyl)-6-fluorophenol is a chiral compound that features a fluorine atom on the phenol ring and an aminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)-6-fluorophenol typically involves the asymmetric reduction of a precursor compound. One common method is the catalytic asymmetric synthesis, which uses chiral catalysts to achieve high enantioselectivity. For instance, the use of ω-transaminase enzymes has been explored for the synthesis of chiral amines, including ®-2-(1-Aminoethyl)-6-fluorophenol .
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-Aminoethyl)-6-fluorophenol may involve the optimization of reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pH, and the concentration of reactants. The use of biocatalysts, such as engineered ω-transaminase variants, can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(1-Aminoethyl)-6-fluorophenol can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluorine atom on the phenol ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the aminoethyl group can yield imines, while reduction can produce secondary amines. Substitution reactions can lead to the formation of various substituted phenols .
Applications De Recherche Scientifique
®-2-(1-Aminoethyl)-6-fluorophenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and chiral ligands.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of ®-2-(1-Aminoethyl)-6-fluorophenol involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the compound can form external aldimines with coenzymes like pyridoxal-5′-phosphate (PLP). This interaction leads to the formation of intermediates such as quinonoid intermediates, which are crucial for the catalytic activity of enzymes like ω-transaminases .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-4-(1-Aminoethyl)benzoic acid
- ®-3-(1-Aminoethyl)benzoic acid hydrochloride
- ®-1-(1-Naphthyl)ethylamine
Uniqueness
®-2-(1-Aminoethyl)-6-fluorophenol is unique due to the presence of the fluorine atom on the phenol ring, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds .
Propriétés
Formule moléculaire |
C8H10FNO |
|---|---|
Poids moléculaire |
155.17 g/mol |
Nom IUPAC |
2-[(1R)-1-aminoethyl]-6-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,11H,10H2,1H3/t5-/m1/s1 |
Clé InChI |
WBYCHYDVKNGTLZ-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=C(C(=CC=C1)F)O)N |
SMILES canonique |
CC(C1=C(C(=CC=C1)F)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


